Home > Products > Building Blocks P17471 > 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol - 18591-70-3

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Catalog Number: EVT-369533
CAS Number: 18591-70-3
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” is a chemical compound with the molecular formula C6H6N4O . It has a molecular weight of 150.14 g/mol . The IUPAC name for this compound is 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3 . The canonical SMILES representation is CC1=CC(=O)C2=NN=CN2N1 .

Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 59.8 Ų . It has 11 heavy atoms in its structure .

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series features N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives. They were synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline. Initial antimicrobial assessments revealed good to moderate activity against tested microorganisms [].

8-(3-(Trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Derivatives

  • Compound Description: This study focuses on novel 8-(3-(trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one derivatives. These compounds exhibited notable bioactivity, with some demonstrating over 80% inhibition of Spirodela polyrhiza chlorophyll and over 70% growth inhibition at 10 µg/ml [].

6,8-Disubstituted Triazolo[4,3-b]piridazines

  • Compound Description: This series explores 6,8-disubstituted triazolo[4,3-b]piridazines, designed as selective tankyrase (TNKS) inhibitors. This research led to the discovery of 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12 in the study), a highly selective TNKS inhibitor acting as an NAD+ isostere, as confirmed by crystallographic studies [].

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline

  • Compound Description: This study examines (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (compound 8), a potent and selective c-Met inhibitor developed through structure-based design. Despite its promising profile, compound 8 was found to inhibit the phosphodiesterase (PDE) family, leading to adverse cardiac effects in rats [].
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine moiety with 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, highlighting the versatility of this scaffold in medicinal chemistry.

6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-thione (MTTT)

  • Compound Description: 6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-thione (MTTT) was investigated for its corrosion inhibition properties on carbon steel in phosphoric acid. Results indicated that MTTT acted as a mixed-type inhibitor, adsorbing onto the carbon steel surface and effectively reducing corrosion [].
Source and Classification

This compound is synthesized from various precursors in laboratory settings and has been documented in chemical databases such as PubChem and BenchChem. Its classification falls under heterocyclic compounds due to the presence of nitrogen-containing rings, specifically triazole and pyridazine.

Synthesis Analysis

The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol typically involves cyclization reactions starting from suitable precursors. One established method includes the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazin-8-one with ammonia or an amine source to introduce the hydroxyl group at the 8-position.

Synthetic Routes

  1. Starting Material: 3-amino-6-methylpyridazine can be employed as a precursor.
  2. Cyclization Conditions: The cyclization reaction may require controlled temperature and pressure conditions to optimize yield.
  3. Reagents: Common reagents include hydrazine derivatives for nucleophilic substitutions and various acids or bases to facilitate reactions.

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 80-120°C).
  • Pressure: Some methods may utilize high-pressure reactors to enhance reaction efficiency.
Molecular Structure Analysis

The molecular structure of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol features a fused ring system comprising both triazole and pyridazine moieties.

Structural Data

  • InChI Code: InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
  • SMILES Representation: CC1=CC(=O)C2=NN=CN2N1

Key Features

  • The compound exhibits hydrogen bonding capabilities with one hydrogen bond donor and four acceptors.
  • It has a topological polar surface area of 59.8 Ų.
Chemical Reactions Analysis

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo various chemical reactions:

Types of Reactions

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Reduction: The compound can be reduced to yield hydrazine derivatives.
  3. Substitution Reactions: The amino group can participate in nucleophilic substitutions with alkyl halides or acyl chlorides.

Common Reagents

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Mechanism of Action

The mechanism of action for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol primarily involves its interaction with various enzymes and proteins:

Biochemical Interactions

This compound has been shown to modulate enzyme activity by binding to active sites or allosteric sites on target proteins. It may act as an inhibitor or activator in metabolic pathways.

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression profiles, potentially leading to altered cellular responses and metabolic flux.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol are crucial for its applications:

Key Properties

  • Molecular Weight: 150.14 g/mol.
  • Lipophilicity (XLogP): Computed value of 0.2 suggests moderate lipophilicity.
  • Hydrogen Bonding: One hydrogen bond donor and four acceptors enhance its solubility in polar solvents.
Applications

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol has several significant scientific applications:

Medicinal Chemistry

It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies

The compound is utilized in studies investigating its interactions with biological targets such as enzymes and receptors.

Industrial Applications

Potential uses in materials science due to its ability to act as a ligand for transition metals have been noted.

Introduction to *6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol*

Chemical Identity and Nomenclature

The chemical identity of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is unambiguously defined by its systematic nomenclature, structural representations, and registry identifiers. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the parent compound is designated as 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one, reflecting the ketone tautomer of the hydroxyl form, which predominates in solid and solution states [9]. This nomenclature precisely describes the fused bicyclic system where the triazole ring (positions 1-2-4) shares a bond (b-fusion) with the pyridazine ring, with the methyl substituent at position 6 and the carbonyl (or hydroxyl) functionality at position 8.

Table 1: Nomenclature and Identifiers for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Identifier TypeValue
Systematic IUPAC Name6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
CAS Registry Number18591-70-3
Molecular FormulaC₆H₆N₄O
Canonical SMILESCC1=CC(=O)C2=NN=CN2N1
InChI KeyVVQUAWREPHCLDH-UHFFFAOYSA-N
Other Common NamesEVT-369533; BUTTPARK 121\04-64; 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Alternative naming conventions include 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, frequently used in commercial and research contexts [5] [8]. The compound's structural identity is further confirmed through spectroscopic and crystallographic data, with its molecular weight established at 150.14 grams per mole [9]. Key identifiers include the CAS number 18591-70-3, universally recognized across chemical databases and supplier catalogs, and the MDL number MFCD00126702, facilitating precise tracking in chemical inventories [5] [8]. The canonical SMILES string (CC1=CC(=O)C2=NN=CN2N1) and the standard InChI key (VVQUAWREPHCLDH-UHFFFAOYSA-N) provide machine-readable representations essential for computational chemistry studies and database searches [8] [9].

Physicochemical Properties

The physicochemical profile of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is defined by its distinctive molecular structure, which significantly influences its behavior in chemical and biological systems. The compound exists predominantly in its keto tautomeric form (6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one) rather than the enol form, as evidenced by crystallographic and spectroscopic analyses [9]. This tautomerism arises from intramolecular hydrogen bonding and confers enhanced stability to the molecule.

Table 2: Experimental and Computational Physicochemical Properties

PropertyValueMeasurement Context
Melting Point304–306°CExperimental observation under standard atmospheric pressure [5]
Molecular Weight150.14 g/molCalculated from atomic masses
Hydrogen Bond Donor Count1 (NH group in tautomeric form)Computational prediction [9]
Hydrogen Bond Acceptor Count4 (N and O atoms)Computational prediction [9]
Topological Polar Surface Area (TPSA)59.8 ŲComputational analysis
XLogP0.2Computed measure of lipophilicity [9]
Solubility ProfileLow water solubility; soluble in polar aprotic solvents (DMF, DMSO)Empirical observations

The compound exhibits a high melting point ranging from 304 to 306 degrees Celsius, indicative of strong intermolecular forces and crystalline stability [5]. This thermal stability is attributed to the extensive hydrogen bonding network facilitated by the carbonyl group and the triazole nitrogen atoms within the crystal lattice. Computationally derived properties reveal a topological polar surface area of 59.8 square Ångströms, classifying it as a moderately polar molecule with implications for membrane permeability . Its lipophilicity, expressed as XLogP ≈ 0.2, suggests balanced hydrophilicity-lipophilicity characteristics, potentially favorable for biological applications [9].

Spectroscopic signatures include characteristic infrared absorption bands between 1650–1680 cm⁻¹ for the carbonyl stretch and 3100–3200 cm⁻¹ for the N-H stretch in the keto tautomer . Nuclear magnetic resonance spectroscopy shows distinct proton environments: the methyl group appears as a singlet near 2.4 ppm, while the pyridazine ring protons resonate as distinct signals between 6.8–7.5 ppm in deuterated dimethyl sulfoxide . The molecular structure features a nearly planar bicyclic system with minor deviations at the methyl substituent, optimizing π-orbital overlap and facilitating stacking interactions in the solid state [9].

Historical Context and Discovery

The historical trajectory of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is intertwined with broader investigations into fused heterocyclic systems during the mid-to-late 20th century. The compound was first synthesized and characterized in 1971, with its initial preparation documented in chemical literature through cyclocondensation reactions involving 3-amino-6-methylpyridazine and formic acid or equivalent carbonyl sources . This synthetic approach exploited the nucleophilic character of the aminopyridazine to form the triazole ring under dehydrating conditions, establishing the foundational route for accessing this heterocyclic scaffold. Early research focused primarily on exploring novel ring systems rather than targeted biological applications, reflecting the era's emphasis on synthetic methodology development in heterocyclic chemistry.

The compound gained significant research attention in subsequent decades as the biological relevance of triazolopyridazines became increasingly apparent. The evolution of its applications reflects shifting paradigms in medicinal chemistry:

  • Initial Exploration (1970s-1990s): Early studies focused on exploiting the compound as a versatile synthetic precursor for more complex molecules. Researchers functionalized the hydroxyl group through nucleophilic substitution and electrophilic reactions, yielding derivatives such as (6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate, which served as intermediates for further chemical diversification [2]. This period established the compound's reactivity profile and set the stage for structure-activity relationship studies.

  • Pharmaceutical Emergence (2000s-Present): The 21st century witnessed a strategic shift toward investigating the compound's direct biological potential and utility as a pharmacophore. Research demonstrated its capacity to serve as a ligand for transition metals and a scaffold for enzyme inhibitors [9]. This transition culminated in its prominent role in contemporary targeted drug discovery, particularly in developing kinase inhibitors. A landmark 2024 study documented its incorporation into novel triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 kinase inhibitors with potent antitumor activity [7]. Compound 4g from this series, derived structurally from the core 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol motif, demonstrated significant inhibition of both kinases (c-Met IC₅₀ = 0.163 ± 0.01 μM; Pim-1 IC₅₀ = 0.283 ± 0.01 μM) and induced apoptosis in breast cancer cell lines [7].

The historical progression of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol illustrates a transformation from a synthetic curiosity to a privileged structure in medicinal chemistry. Its commercial availability from specialized suppliers like Evitachem (EVT-369533) and Butt Park Ltd. (BUTTPARK 121\04-64) further underscores its established importance in modern chemical research [5] [8]. The ongoing exploration of this scaffold highlights its enduring scientific value in addressing complex challenges in drug discovery, particularly in oncology and enzyme modulation.

Properties

CAS Number

18591-70-3

Product Name

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

IUPAC Name

6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3

InChI Key

VVQUAWREPHCLDH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=NN=CN2N1

Canonical SMILES

CC1=CC(=O)C2=NN=CN2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.